molecular formula C17H13N3OS3 B10979945 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10979945
M. Wt: 371.5 g/mol
InChI Key: QJAMBVBXZVGOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and acetic acid, the benzothiazole ring is formed through a cyclization reaction.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Thiazole Ring: The thiazole ring is synthesized from thiourea and α-haloketones under acidic conditions.

    Coupling of the Rings: The benzothiazole and thiazole rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzothiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzothiazole and thiazole rings can intercalate with DNA or proteins, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which are simpler but share the benzothiazole core.

    Thiazole Derivatives: Compounds such as 2-aminothiazole, which have the thiazole ring but lack the additional complexity.

    Thiophene Derivatives: Compounds like 2-aminothiophene, which include the thiophene ring but are less complex.

Uniqueness

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is unique due to the combination of three different heterocyclic rings in its structure

Properties

Molecular Formula

C17H13N3OS3

Molecular Weight

371.5 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C17H13N3OS3/c1-10-4-5-12-14(7-10)24-17(19-12)20-15(21)8-11-9-23-16(18-11)13-3-2-6-22-13/h2-7,9H,8H2,1H3,(H,19,20,21)

InChI Key

QJAMBVBXZVGOBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.